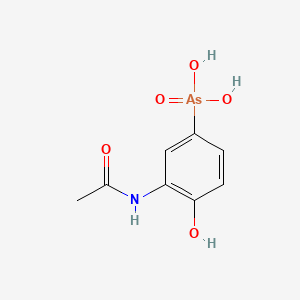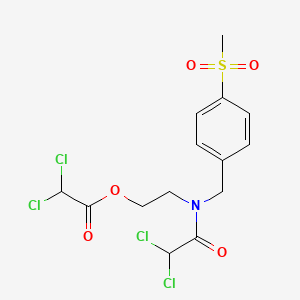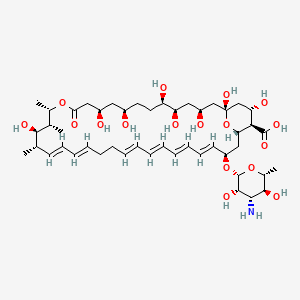
アムホテリシンB
説明
The substance identified by the Unique Ingredient Identifier (UNII) “6KQ75HL677” is known as Amphotericin A . It is a chemical compound with the formula C47H75NO17 .
Synthesis Analysis
Amphotericin A is a versatile substance extensively used in scientific research. Its diverse applications range from drug development to material synthesis.Molecular Structure Analysis
Amphotericin A has a molecular formula of C47H75NO17, and its stereochemistry is absolute . It has 19 defined stereocenters and 6 E/Z centers .科学的研究の応用
抗真菌剤
アムホテリシンBは、アムホテリシンの一種であり、侵襲性真菌感染症の治療に使用される最も重要な抗真菌剤の1つと考えられています . その毒性がある可能性にもかかわらず、幅広い活性スペクトル、低い耐性率、優れた臨床的および薬理学的効果を持っているため、これらの疾患の治療に依然として有用です .
薬理学的性質
全身投与用のthis compoundの異なる製剤は、ユニークな薬理学的性質を持っています。 これらには、異なる化学的特性、薬物動態構造、薬物標的相互作用、安定性などが含まれます . これらの特性は、侵襲性真菌感染症の治療における治療効果に影響を与えます .
作用機序
Target of Action
Amphotericin A, like its counterpart Amphotericin B, primarily targets ergosterol , a sterol present in the cell membrane of susceptible fungi . Ergosterol plays a crucial role in maintaining the integrity and fluidity of the fungal cell membrane .
Mode of Action
Amphotericin A interacts with its target, ergosterol, by binding to it . This binding forms a transmembrane channel, leading to a change in the membrane’s permeability . The formation of these channels allows for the leakage of intracellular components, disrupting the normal functioning of the cell .
Biochemical Pathways
The primary biochemical pathway affected by Amphotericin A is the ergosterol synthesis pathway . By binding to ergosterol, Amphotericin A disrupts this pathway, leading to an accumulation of sterol intermediates . This disruption affects the cell’s ability to maintain its membrane integrity, leading to cell death .
Pharmacokinetics
Amphotericin B is known for its long terminal half-life and retention in tissues . These properties suggest that Amphotericin A may also have a long half-life and high tissue retention, influencing its bioavailability.
Result of Action
The primary result of Amphotericin A’s action is the death of the fungal cell . By disrupting the cell membrane’s integrity through its interaction with ergosterol, Amphotericin A causes the cell’s contents to leak out, leading to cell death .
Action Environment
The action of Amphotericin A can be influenced by various environmental factors. For instance, the growth phase of fungi and the presence of oxygen can affect the biological effect of Amphotericin A . Understanding these environmental influences can help optimize the use of Amphotericin A in treating fungal infections.
生化学分析
Biochemical Properties
Amphotericin A exerts its antifungal effect by disruption of fungal cell wall synthesis due to its ability to bind to sterols, primarily ergosterol . This leads to the formation of pores that allow leakage of cellular components . This affinity may also account for its toxic effects against select mammalian cells .
Cellular Effects
Amphotericin A binds preferentially to the cell walls of mature cells but also to the plasma membranes of the daughter cells at the budding stage . It interferes with the formation of functional cell walls of such young cells . It also forms Amphotericin A-rich extramembranous structures and penetrates into the cells .
Molecular Mechanism
Amphotericin A works by binding to sterols (ergosterol) in the cell membrane of susceptible fungi . This creates a transmembrane channel, and the resultant change in membrane permeability allows leakage of intracellular components . In its liposomal formulation, Amphotericin A is integrated with the liposome membranes, forming a non-covalent complex between mycosamine (positively charged) and distearoylphosphatidylglycerol (DMPG) (negatively charged), as well as hydrophobic interactions .
Temporal Effects in Laboratory Settings
The effects of Amphotericin A over time in laboratory settings have been observed to be potent and dose-dependent in a large number of animal models . The long terminal half-life and retention in tissues suggest that single or intermittent dosing regimens are feasible .
Dosage Effects in Animal Models
The effects of Amphotericin A vary with different dosages in animal models . It has been observed that the drug exhibits potent, dose-dependent activity in a large number of animal models .
Metabolic Pathways
Amphotericin A is involved in one carbon pool by folate, which was confirmed as the key metabolic pathway related to Amphotericin A biosynthesis . Overexpression of genes involved in this pathway, such as methionine synthase (metH), has been shown to increase Amphotericin A production .
Transport and Distribution
Amphotericin A is generally considered to be transported and distributed within cells and tissues via its integration with liposome membranes in its liposomal formulation . This forms a non-covalent complex between mycosamine (positively charged) and distearoylphosphatidylglycerol (DMPG) (negatively charged), as well as hydrophobic interactions .
Subcellular Localization
The subcellular localization of Amphotericin A and its effects on its activity or function have been observed in the cell walls of mature cells and the plasma membranes of the daughter cells at the budding stage . It has been shown to interfere with the formation of functional cell walls of such young cells .
特性
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGFZZLFKABGNL-MOISJGEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H75NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
926.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1405-32-9 | |
| Record name | Amphotericin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1405-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amphotericin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMPHOTERICIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KQ75HL677 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


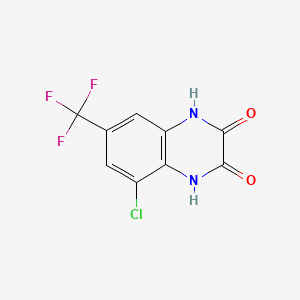
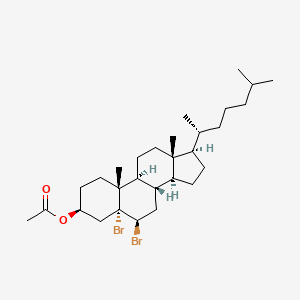
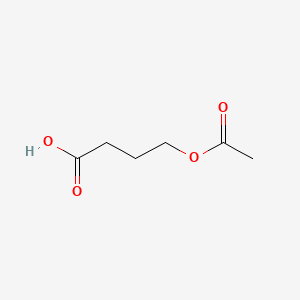

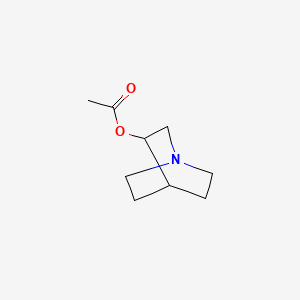

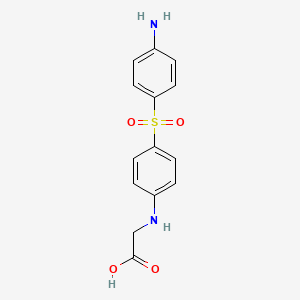
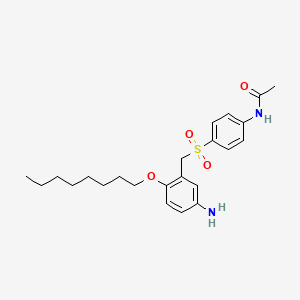
![2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide](/img/structure/B1665419.png)
